Cas no 1423186-80-4 (GSK2983559 active metabolite)

GSK2983559 active metabolite structure
Nombre del producto:GSK2983559 active metabolite
GSK2983559 active metabolite Propiedades químicas y físicas
Nombre e identificación
-
- RIP2 kinase inhibitor 1
- Ethanol, 2-[[4-(5-benzothiazolylamino)-6-[(1,1-dimethylethyl)sulfonyl]-7-quinazolinyl]oxy]-
- GSK2983559 active metabolite
- 2-[4-(1,3-benzothiazol-5-ylamino)-6-~{tert}-butylsulfonyl-quinazolin-7-yl]oxyethanol
- 2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinazolin-7-yl]oxyethanol
- RIPK2 inhibitor 5
- GTPL10419
- GSK2983559-AM
- BCP24219
- compound 5 [PMID: 31265286]
- A16312
- 2-((4-(benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethanol
- 2-
- DA-67221
- UHDOJINBFLDQJM-UHFFFAOYSA-N
- RIPK2 inhibitor 1
- DA-67214
- 1423186-80-4
- CHEMBL4514780
- KA2
- EX-A5567
- BDBM50516677
- SCHEMBL14697655
- GSK2983559 active metabolite?
- MS-28390
- CS-5912
- YGC18680
- F85445
- AKOS032945042
- RIP2 kinase inhibitor 1 ;GSK-2983559;GSK 2983559
- HY-19764
- 2-{[4-(1,3-BENZOTHIAZOL-5-YLAMINO)-6-(2-METHYLPROPANE-2-SULFONYL)QUINAZOLIN-7-YL]OXY}ETHANOL
-
- Renchi: 1S/C21H22N4O4S2/c1-21(2,3)31(27,28)19-9-14-15(10-17(19)29-7-6-26)22-11-23-20(14)25-13-4-5-18-16(8-13)24-12-30-18/h4-5,8-12,26H,6-7H2,1-3H3,(H,22,23,25)
- Clave inchi: UHDOJINBFLDQJM-UHFFFAOYSA-N
- Sonrisas: S(C1C([H])=C2C(=NC([H])=NC2=C([H])C=1OC([H])([H])C([H])([H])O[H])N([H])C1C([H])=C([H])C2=C(C=1[H])N=C([H])S2)(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])(=O)=O
Atributos calculados
- Calidad precisa: 458.108248g/mol
- Masa isotópica única: 458.108248g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 9
- Recuento de átomos pesados: 31
- Cuenta de enlace giratorio: 7
- Complejidad: 711
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 151
- Xlogp3: 3.4
- Peso molecular: 458.6g/mol
GSK2983559 active metabolite Información de Seguridad
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
GSK2983559 active metabolite PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-19764-100mg |
GSK2983559 active metabolite |
1423186-80-4 | 98.81% | 100mg |
¥6967 | 2024-05-24 | |
Biosynth | YGC18680-5 mg |
GSK2983559 active metabolite |
1423186-80-4 | 5mg |
$207.90 | 2022-12-28 | ||
eNovation Chemicals LLC | Y1238205-1mg |
RIP2 kinase inhibitor 1 |
1423186-80-4 | 98% | 1mg |
$125 | 2024-06-06 | |
MedChemExpress | HY-19764-10mM*1 mL in DMSO |
GSK2983559 active metabolite |
1423186-80-4 | 98.81% | 10mM*1 mL in DMSO |
¥1211 | 2024-05-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5401-1 mL * 10 mM (in DMSO) |
GSK2983559 |
1423186-80-4 | 97.07% | 1 mL * 10 mM (in DMSO) |
¥3292.00 | 2022-04-26 | |
DC Chemicals | DC9721-250 mg |
GSK2983559 active metabolite |
1423186-80-4 | >98% | 250mg |
$1100.0 | 2022-03-01 | |
DC Chemicals | DC9721-100 mg |
GSK2983559 active metabolite |
1423186-80-4 | >98% | 100mg |
$600.0 | 2022-03-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49792-1mg |
RIP2 kinase inhibitor 1 |
1423186-80-4 | 98% | 1mg |
¥1248.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49792-50mg |
RIP2 kinase inhibitor 1 |
1423186-80-4 | 98% | 50mg |
¥13374.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49792-100mg |
RIP2 kinase inhibitor 1 |
1423186-80-4 | 98% | 100mg |
¥18723.00 | 2023-09-07 |
GSK2983559 active metabolite Literatura relevante
-
2. Book reviews
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
1423186-80-4 (GSK2983559 active metabolite) Productos relacionados
- 1491132-35-4(4-bromo-3-isopentyl-1H-pyrazole-5-carboxylic acid)
- 1105229-56-8(N-2-(3,4-dimethoxyphenyl)ethyl-1-6-(furan-2-yl)pyridazin-3-ylpiperidine-3-carboxamide)
- 923195-84-0(N-cyclopentyl-2-5-(hydroxymethyl)-2-{(2-methylphenyl)methylsulfanyl}-1H-imidazol-1-ylacetamide)
- 936249-45-5(Benzoic acid, 2-(3-piperidinyl)-)
- 1291491-02-5(7-Quinolinesulfonyl chloride, 1-acetyl-1,2,3,4-tetrahydro-)
- 1894270-65-5(1-amino-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid)
- 1421013-61-7((S)-N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine)
- 2171601-94-6(5-(propan-2-yloxy)methyl-1-oxa-4-azaspiro5.5undecane)
- 2091184-83-5(1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid)
- 2138026-75-0(3-(4-amino-3-methyl-1H-pyrazol-1-yl)-N-cyclopropylpropanamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1423186-80-4)GSK2983559 active metabolite

Pureza:99%/99%/99%/99%
Cantidad:25mg/50mg/100mg/250mg
Precio ($):237.0/439.0/709.0/851.0